

Application Notes and Protocols for ladademstat Dihydrochloride in In Vivo Studies

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Compound of Interest

Compound Name: *ladademstat dihydrochloride*

Cat. No.: *B609777*

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These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and underlying mechanism of action for **ladademstat dihydrochloride** (ORY-1001) in preclinical in vivo research. ladademstat is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Recommended Dosage of ladademstat Dihydrochloride for In Vivo Studies

The optimal dosage of ladademstat for in vivo studies is dependent on the cancer model and the experimental design. Based on available preclinical data, the following dosages have been reported:

Animal Model	Cancer Type	Dosage	Administration Route	Dosing Schedule	Reference
Mouse Xenograft	Glioblastoma	400 µg/kg	Oral (p.o.)	Every 7 days for 28 days	[5]
Syngeneic Mouse	Melanoma	10 µg/kg	Oral (p.o.)	Not specified	

While specific dosages for AML and SCLC preclinical models are not readily available in the public domain, clinical studies in humans can provide some guidance for dose-ranging studies in animals. In a Phase I trial in relapsed/refractory AML, dosages ranged from 5 to 220 $\mu\text{g}/\text{m}^2/\text{day}$, with a recommended Phase II dose of 140 $\mu\text{g}/\text{m}^2/\text{day}$ when administered as a single agent.[6][7] In combination with azacitidine for newly diagnosed AML, the recommended Phase II dose of ladademstat was 90 $\mu\text{g}/\text{m}^2$ per day.[8] It is important to note that direct conversion from $\mu\text{g}/\text{m}^2$ in humans to mg/kg in mice is not straightforward and requires allometric scaling. Researchers should perform initial dose-finding studies to determine the optimal and well-tolerated dose for their specific animal model.

Experimental Protocols

I. Formulation of ladademstat Dihydrochloride for Oral Administration

ladademstat is orally bioavailable.[6] For administration via oral gavage in mice, a suitable vehicle is required to ensure proper dissolution and delivery. While a specific vehicle for ladademstat is not universally published, common vehicles for oral administration of small molecule inhibitors in preclinical studies can be adapted. A suggested starting point for vehicle formulation is:

- Vehicle Composition: A solution containing a low percentage of an organic solvent such as Dimethyl Sulfoxide (DMSO) to initially dissolve the compound, followed by dilution with a co-solvent like Polyethylene Glycol 300 (PEG300) or PEG400, and a final dilution in an aqueous solution such as saline or a solution containing a suspending agent like 0.5% methylcellulose or 5% Tween-80. A formulation calculator can be a useful tool for determining the appropriate proportions of each component.[5]
- Preparation Protocol:
 - Weigh the required amount of **ladademstat dihydrochloride** powder.
 - Add a minimal amount of DMSO to completely dissolve the powder.
 - Sequentially add the co-solvents (e.g., PEG300) and then the aqueous component while vortexing to ensure a homogenous suspension or solution.

- The final concentration should be calculated to deliver the desired dose in a typical gavage volume for the animal model (e.g., 100-200 μ L for a mouse).
- It is recommended to prepare the formulation fresh for each day of dosing.

II. In Vivo Efficacy Study in a Subcutaneous Xenograft Model (e.g., SCLC)

This protocol outlines a general procedure for assessing the anti-tumor efficacy of ladademstat in a subcutaneous xenograft model.

- Cell Culture and Implantation:
 - Culture human SCLC cells (e.g., NCI-H526) under standard conditions.
 - Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
 - Subcutaneously inject 1×10^6 to 10×10^6 cells in a volume of 100-200 μ L into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
- Tumor Growth Monitoring and Treatment Initiation:
 - Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
- Drug Administration:
 - Administer **ladademstat dihydrochloride** or vehicle control orally via gavage according to the determined dosage and schedule.
 - Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

- Endpoint Analysis:
 - Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or the animals show signs of significant morbidity.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor volume and weight.
 - Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry, or molecular analysis.

III. In Vivo Efficacy Study in a Disseminated AML Model

This protocol provides a general framework for evaluating the efficacy of ladademstat in a disseminated AML model.

- Cell Culture and Injection:
 - Culture human AML cells (e.g., MV4-11) that have been engineered to express a reporter gene like luciferase for in vivo imaging.
 - Harvest cells and inject them intravenously (e.g., via the tail vein) into immunocompromised mice. The number of cells will depend on the cell line and should be optimized in a pilot study.
- Disease Progression Monitoring and Treatment:
 - Monitor the engraftment and progression of leukemia by in vivo bioluminescence imaging (BLI) at regular intervals (e.g., once or twice a week).
 - Peripheral blood samples can be collected to monitor the percentage of circulating human CD45+ leukemic cells by flow cytometry.
 - Initiate treatment with ladademstat or vehicle control once the leukemic burden is established, as determined by BLI signal or the percentage of circulating blasts.

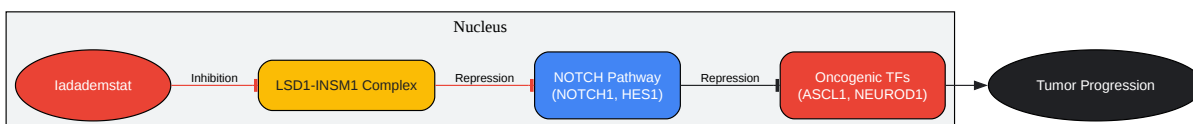
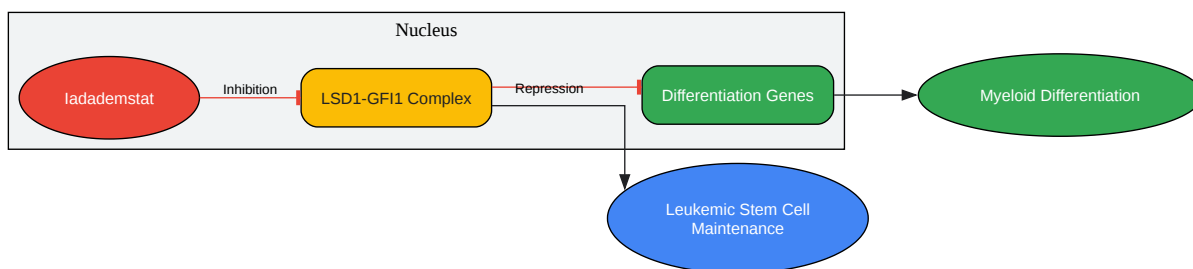
- Endpoint Analysis:
 - The primary endpoint is typically overall survival. Monitor the mice daily for signs of distress or morbidity.
 - Secondary endpoints can include the change in leukemic burden as measured by BLI or flow cytometry of peripheral blood and bone marrow at the time of euthanasia.
 - At the endpoint, collect bone marrow and spleen to assess the infiltration of leukemic cells by flow cytometry or histology.

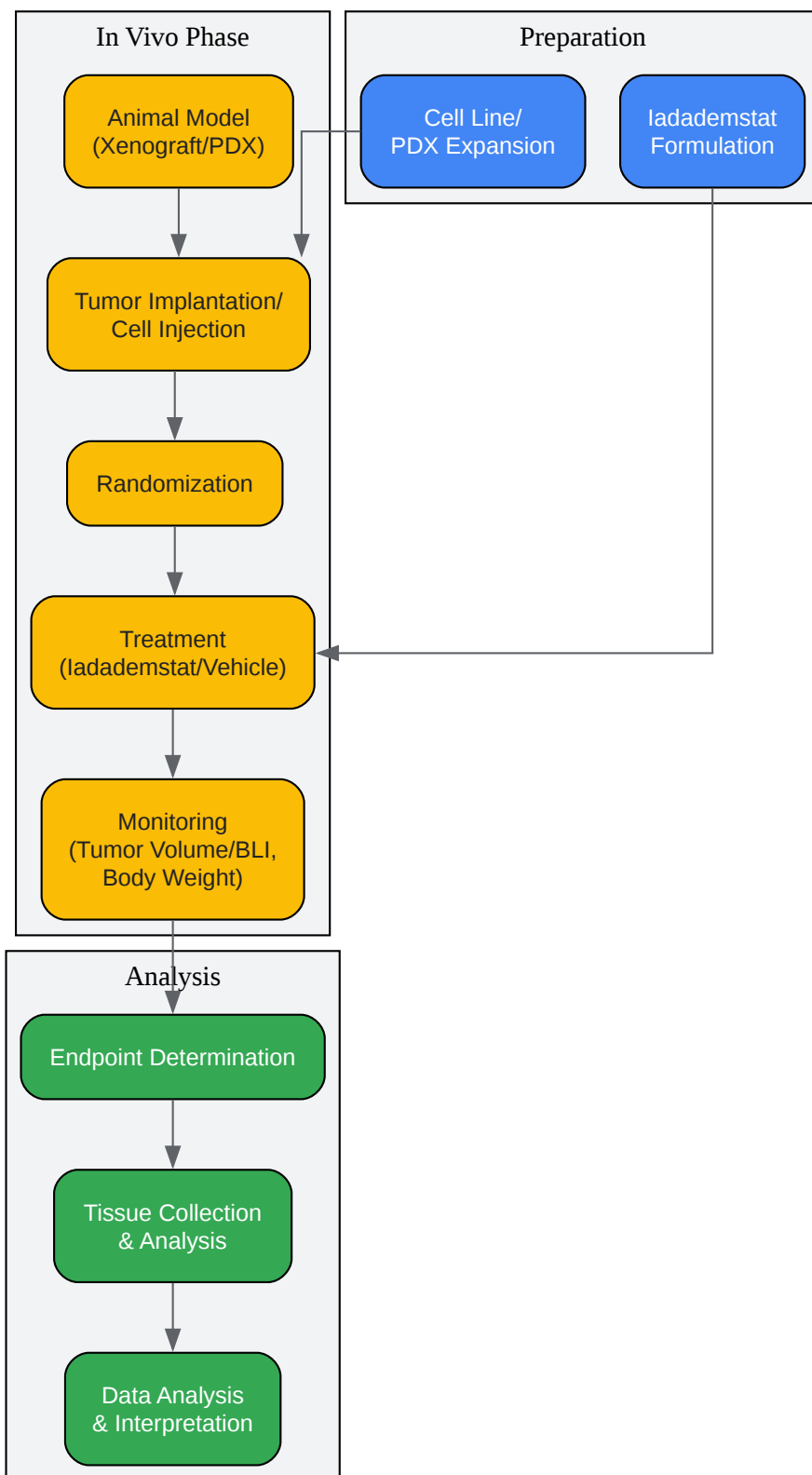
Mechanism of Action and Signaling Pathways

Iadademstat is a selective inhibitor of LSD1, a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression.^[2] By inhibiting LSD1, Iadademstat leads to an increase in H3K4 methylation at the promoter and enhancer regions of specific genes, resulting in their re-expression. This epigenetic reprogramming can induce differentiation and inhibit the proliferation of cancer cells.^{[1][6]}

Signaling Pathway of Iadademstat in AML

In AML, LSD1 is a key component of a repressive complex that includes transcription factors like GFI-1.^[2] This complex maintains the leukemic stem cell phenotype by repressing genes required for myeloid differentiation. Iadademstat's inhibition of LSD1 disrupts this complex, leading to the expression of differentiation-associated genes and a reduction in the leukemic stem cell population.^{[6][9]}





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